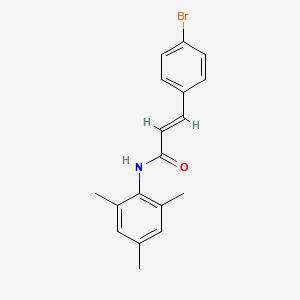![molecular formula C19H15N3O3S B5710888 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5710888.png)
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that exhibits a range of biochemical and physiological effects. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide is not fully understood. However, it has been suggested that the compound may inhibit enzymes involved in cancer cell growth and inflammation. It has also been suggested that N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide may interact with proteins involved in the aggregation of amyloid-beta peptides, potentially preventing the formation of toxic aggregates.
Biochemical and Physiological Effects
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth of cancer cells and reduces inflammation. Animal studies have shown that N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide reduces inflammation and improves cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide in lab experiments include its well-characterized synthesis method, its ability to inhibit cancer cell growth and reduce inflammation, and its potential as a treatment for neurodegenerative diseases. However, the limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide. One direction is to further investigate the compound's mechanism of action, particularly in relation to its potential as a treatment for neurodegenerative diseases. Another direction is to explore the use of the compound in combination with other drugs to enhance its anti-cancer and anti-inflammatory effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide for therapeutic use.
Synthesemethoden
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of a base. The resulting product is then treated with an amine, such as methylamine, to yield the final compound. Other methods of synthesis have also been reported, such as the use of a palladium-catalyzed reaction and a copper-catalyzed reaction.
Wissenschaftliche Forschungsanwendungen
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide has been used in various scientific research applications. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. The compound has also been investigated as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalenesulfonamide has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-26(24,17-11-10-14-6-4-5-9-16(14)12-17)20-13-18-21-19(22-25-18)15-7-2-1-3-8-15/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGUZTNLSUOLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)


![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)
![8-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5710849.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5710860.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)

![(4-aminophenyl)[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B5710872.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5710892.png)